molecular formula C25H25F3N4O6 B12371998 Delamanid-d4-1

Delamanid-d4-1

Cat. No.: B12371998
M. Wt: 538.5 g/mol
InChI Key: XDAOLTSRNUSPPH-JUENFIMFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delamanid-d4-1 involves the incorporation of deuterium atoms into the Delamanid molecule. This process typically includes the following steps:

    Reduction: The reduction of the nitro group to an amine.

    Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.

    Cyclization: The formation of the imidazooxazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Delamanid-d4-1 undergoes various chemical reactions, including:

    Oxidation: The conversion of the nitro group to other functional groups.

    Substitution: The replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are employed.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Delamanid-d4-1 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Delamanid in biological samples.

    Biology: Employed in studies to understand the metabolism and pharmacokinetics of Delamanid.

    Medicine: Investigated for its potential use in combination therapies for the treatment of multidrug-resistant tuberculosis.

    Industry: Utilized in the development of new antitubercular agents and drug formulations.

Mechanism of Action

Delamanid-d4-1 exerts its effects by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase, to mediate its antimycobacterial activity. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .

Comparison with Similar Compounds

Similar Compounds

    Pretomanid: Another nitroimidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.

    Bedaquiline: A diarylquinoline compound that targets the mycobacterial ATP synthase.

Uniqueness

Delamanid-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and drug metabolism research .

Properties

Molecular Formula

C25H25F3N4O6

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2

InChI Key

XDAOLTSRNUSPPH-JUENFIMFSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H]

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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